1-(1,4-Dioxan-2-yl)ethan-1-amine

Description

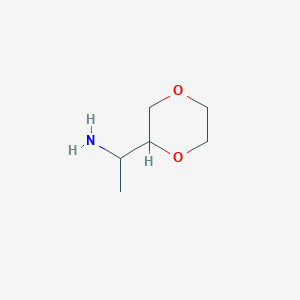

1-(1,4-Dioxan-2-yl)ethan-1-amine is a secondary amine featuring a 1,4-dioxane ring fused to an ethanamine backbone. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol . The 1,4-dioxane moiety confers unique physicochemical properties, such as moderate polarity and solubility in both aqueous and organic solvents, making it a versatile intermediate in pharmaceutical and materials chemistry. This compound is commercially available in enantiomeric forms (R and S configurations), which are critical for chiral drug synthesis .

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1-(1,4-dioxan-2-yl)ethanamine |

InChI |

InChI=1S/C6H13NO2/c1-5(7)6-4-8-2-3-9-6/h5-6H,2-4,7H2,1H3 |

InChI Key |

YBMCUQGJDWTFOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1COCCO1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) N-((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine

- Structure: Incorporates a diphenyl-substituted dioxane ring and a methoxyphenoxyethylamine chain.

- Key Difference : The diphenyl groups enhance lipophilicity, while the methoxy group influences receptor selectivity.

- Pharmacological Activity: Modifying the 2-methoxy substituent improves selectivity for the 5-HT₁ₐ receptor over α₁-adrenoceptors and D₂-like receptors .

- Application : Investigated for neuropsychiatric disorders due to its serotonergic activity .

(b) {[(2R)-1,4-Dioxan-2-yl]methyl}(methyl)amine

- Structure : Shorter methylamine chain compared to the ethanamine group in the target compound.

- Key Difference : Reduced steric bulk may lower binding affinity to receptors requiring extended alkyl chains.

- Application : Used in asymmetric synthesis and as a precursor for chiral catalysts .

Stereoisomeric Variants

(a) (R)-2-(1,4-Dioxan-2-yl)ethan-1-amine

(b) (S)-2-(1,4-Dioxan-2-yl)ethan-1-amine

- Structure : S-enantiomer with identical molecular formula but mirrored spatial arrangement.

Benzodioxin Derivatives

(a) 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride

- Structure: Aromatic benzodioxin ring replaces the non-aromatic dioxane.

- Key Difference : Enhanced π-π stacking interactions due to aromaticity, improving binding to CNS targets.

- Pharmacological Activity : Explored as a dopamine receptor modulator .

- Physical Properties : Higher molecular weight (215.68 g/mol) and improved aqueous solubility due to hydrochloride salt formation .

(b) (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

- Structure : Chiral benzodioxin analog.

- Key Difference : The benzodioxin scaffold broadens applications in antidepressant and antipsychotic drug design .

Heterocyclic Ethylamine Derivatives

(a) 1-(1,3-Oxazol-2-yl)ethan-1-amine

(b) 2,2-Diphenylethan-1-amine

- Structure : Lacks heterocyclic rings but shares the ethylamine backbone.

- Key Difference : Diphenyl groups increase hydrophobicity, favoring blood-brain barrier penetration.

- Application : Building block for antidepressants and hybrid materials .

Data Tables

Table 1: Structural and Pharmacological Comparison

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 1,4-dioxan-2-carbaldehyde reacts with ammonia to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. A modified protocol from the RSC involves imine formation under anhydrous conditions in toluene, followed by reduction with NaBH4 at −35°C.

Example Procedure

-

Combine 1,4-dioxan-2-carbaldehyde (1.0 equiv) with ammonium acetate (1.2 equiv) in methanol.

-

Stir at room temperature for 12 hours to form the imine.

-

Add NaBH4 (2.0 equiv) portionwise at 0°C and stir for 4 hours.

Yield : 60–75% (isolated as hydrochloride).

Nucleophilic Substitution with Dioxane-containing Electrophiles

This method employs alkylation of ammonia or primary amines using 1,4-dioxane-derived electrophiles, such as 2-iodo-1,4-dioxane or tosylates.

Optimization of Leaving Groups

The PMC study highlights the use of iodo derivatives (e.g., 2-iodo-1,4-dioxane) reacting with benzylamine in 2-methoxyethanol at 90°C for 24 hours. Tosylates exhibit higher stability but require longer reaction times (48–72 hours).

Key Data

| Electrophile | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Iodo-1,4-dioxane | Benzylamine | 2-Methoxyethanol | 90 | 24 | 65 |

| 2-Tosyl-1,4-dioxane | Ammonia | THF | 60 | 72 | 52 |

Catalytic nickel or palladium enhances reactivity in microwave-assisted reactions, reducing time to 6–8 hours.

Catalytic Hydrogenation of Nitriles

Hydrogenation of 1-(1,4-dioxan-2-yl)acetonitrile over Raney nickel or palladium on carbon provides a high-purity route.

Reaction Parameters

-

Pressure : 50–100 bar H2

-

Temperature : 80–120°C

-

Catalyst Load : 5–10% Pd/C

The patent US4166821A notes that hydrogen fluoride (HF) catalyzes related cyclization reactions, suggesting potential for optimizing nitrile hydrogenation with acid additives.

Isolation : The free base is extracted with dichloromethane and converted to hydrochloride using etheral HCl.

Hydrolysis of Imines Derived from Dioxane Carbonyl Compounds

Imine hydrolysis under acidic or basic conditions offers an alternative pathway.

Acidic Hydrolysis

-

Synthesize the imine from 1,4-dioxan-2-carbaldehyde and benzophenone imine.

-

Hydrolyze with 4% formic acid in methanol at 60°C for 2 hours.

-

Neutralize with NaOH to isolate the free amine.

Gabriel Synthesis with Dioxane Electrophiles

The Gabriel method, employing phthalimide, avoids direct handling of ammonia.

Procedure

-

React 2-bromo-1,4-dioxane with potassium phthalimide in DMF at 100°C for 12 hours.

-

Hydrolyze the phthalimide intermediate with hydrazine hydrate.

Challenges : Low regioselectivity due to the dioxane ring’s steric hindrance.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires carbonyl precursor | 60–75 |

| Nucleophilic Substitution | Scalable, versatile electrophiles | Toxic byproducts (e.g., HI) | 50–65 |

| Catalytic Hydrogenation | High purity, one-step | High-pressure equipment needed | 70–85 |

| Imine Hydrolysis | Avoids reductants | Acid-sensitive substrates | 70–80 |

| Gabriel Synthesis | No free ammonia | Multi-step, moderate yields | 45–60 |

Q & A

Q. What safety protocols should be followed when handling 1-(1,4-Dioxan-2-yl)ethan-1-amine in laboratory settings?

While the compound is not classified for physical, health, or environmental hazards under GHS/CLP regulations, precautionary measures are advised due to incomplete toxicological data. Researchers should:

- Avoid inhalation of vapors or dust (use fume hoods).

- Prevent skin/eye contact using gloves and goggles.

- Follow waste disposal guidelines for dioxane-containing compounds, as 1,4-dioxane derivatives are under EPA scrutiny for environmental persistence .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological steps include:

Q. What analytical methods are recommended for assessing purity?

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 161.20 for CHNO) .

Advanced Research Questions

Q. How can substituent modifications enhance receptor selectivity in derivatives of this compound?

Structure-Activity Relationship (SAR) strategies:

Q. What computational approaches predict interactions between this compound and biological targets?

Q. How can environmental degradation products of this compound be characterized?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Identify oxidation products (e.g., dioxane ring cleavage to form ethylene glycol derivatives).

- EPA Systematic Review Protocol: Apply ToxCast data to evaluate ecotoxicological endpoints .

Q. What synthetic strategies optimize yield for this compound derivatives?

Q. How do steric and electronic effects influence biological activity in analogs?

Q. What in vitro assays are suitable for evaluating metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.